Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 4-chlorobenzo[d]thiazole moiety via a hydrazinecarbonyl bridge. The benzothiazole ring system is known for its pharmacological relevance, including antimicrobial, anticancer, and antioxidant activities . The 4-chloro substitution on the benzothiazole likely enhances electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
methyl 4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSJGZCTIJMVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 4-chlorobenzo[d]thiazole-2-yl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Variations
- Benzothiazole-Triazole Derivatives: Compounds like 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () share a benzothiazole-hydrazine backbone but incorporate a thiosemicarbazide group instead of a benzoate ester.
- Benzothiazolyltriazole Derivatives : Synthesized via coupling with diazonium salts and hydrazine hydrate, these compounds (e.g., compound 17 in ) exhibit potent antioxidant activity (DPPH assay: IC₅₀ < ascorbic acid), suggesting that the 4-chloro substitution in the target compound may similarly enhance radical scavenging .
Quinoline-Based Benzoate Esters
Compounds such as Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3, ) share the benzoate ester motif but replace benzothiazole with a quinoline-piperazine system. Key differences include:
- Electronic Effects: Quinoline’s aromatic nitrogen enhances π-stacking interactions, whereas benzothiazole’s sulfur atom may improve hydrophobic binding.
- Synthetic Yields : C1–C7 derivatives () were synthesized in high purity (confirmed by HRMS and ¹H NMR) but required crystallization in ethyl acetate, unlike hydrazine-based compounds, which often precipitate in aqueous conditions .
Urea-Linked Hydrazine Derivatives
Urea derivatives in and (e.g., 1f, 11a–11o) feature hydrazinyl-oxoethyl piperazinyl groups linked to arylurea moieties. Comparatively:
- Solubility : The urea group increases polarity, likely improving aqueous solubility over the benzoate ester’s lipophilic nature.
Substituent Impact on Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s hydrazinecarbonyl group allows modular synthesis, akin to methods in , where hydrazine hydrate reacts with substituted benzoates .
- Pharmacological Potential: Structural parallels to antioxidant benzothiazoles () and enzyme-targeting quinolines () suggest the compound could be optimized for therapeutic screening .
Notes
- Synthesis Challenges : Hydrazine derivatives often require controlled conditions to avoid side reactions (e.g., over-condensation), as seen in .
- Stability : Benzoate esters may hydrolyze under basic conditions, necessitating stability studies for pharmaceutical applications.
- Data Gaps : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, highlighting a need for future studies.
Biological Activity
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN3O3S
- Molecular Weight : 357.81 g/mol
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, derivatives of thiazole and hydrazone have shown promising results against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazole derivative A | E. coli | 15 |
| Thiazole derivative B | S. aureus | 18 |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal activity has been evaluated. Research indicates that thiazole derivatives can inhibit fungal growth, particularly against strains like Candida albicans.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Thiazole derivative A | C. albicans | 32 |
| Thiazole derivative B | Aspergillus niger | 64 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing hydrazone linkages have demonstrated cytotoxic effects against cancer cell lines.
Case Study : A study by Shekhar et al. (2021) reported that thiazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM. The mechanism of action was attributed to the induction of apoptosis.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds similar to this have been shown to inhibit bacterial enzymes critical for cell wall synthesis.
- Disruption of Membrane Integrity : Antifungal activity may result from the disruption of fungal cell membranes.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
